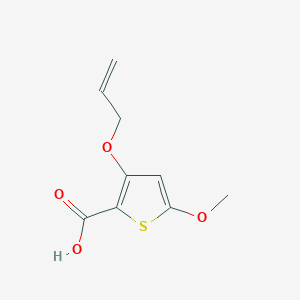

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid

Description

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 2, an allyloxy substituent at position 3, and a methoxy group at position 4. This compound is structurally poised for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., organic semiconductors) due to its conjugated thiophene backbone and functionalizable substituents .

Properties

Molecular Formula |

C9H10O4S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H10O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |

InChI Key |

CPAULLMSNKLGLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the allylation of 5-methoxythiophene-2-carboxylic acid using an allyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxythiophene-2-carboxylic acid is coupled with an allyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table summarizes key structural and functional differences between 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid and related thiophene derivatives:

Key Observations:

- Electronic Profile: The target compound’s methoxy and allyloxy groups donate electrons, enhancing aromatic ring electron density. In contrast, derivatives with halogens (e.g., Cl, Br) or nitriles (CN) exhibit electron-deficient rings, altering reactivity in cross-coupling or nucleophilic substitution reactions .

- Functional Group Diversity: The allyloxy group in the target compound offers unique reactivity for click chemistry or polymerization, unlike the methylthio or chloro groups in related compounds, which may limit further modification .

- Biological Relevance: Thiophene-2-carboxylic acids with methoxy/allyloxy substituents (as in the target) are hypothesized to mimic tyrosine or serine residues in kinase inhibition, whereas halogenated analogs (e.g., 4-Cl derivatives) may exhibit enhanced antimicrobial activity due to increased lipophilicity .

Physicochemical and Crystallographic Properties

- Crystal Packing: Thiophene derivatives with planar substituents (e.g., COOH, CN) exhibit hydrogen-bonded networks (e.g., 2.55 Å H-bond in ’s bromo-cyano derivative). The target compound’s allyloxy group may introduce steric hindrance, reducing crystallinity compared to simpler analogs .

- Solubility and Stability: The carboxylic acid group enhances water solubility, while allyloxy and methoxy groups increase lipophilicity compared to halogenated analogs. Stability under acidic/basic conditions varies with substituent lability (e.g., allyloxy may undergo hydrolysis under strong acids) .

Biological Activity

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular structure of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12O4S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid |

Biological Activity Overview

Research into the biological activity of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid indicates several promising effects:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays indicated that it inhibits the proliferation of cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production was noted as a potential mechanism of action.

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced inflammation markers and cytokine production in response to lipopolysaccharide (LPS) stimulation, suggesting a role in modulating inflammatory responses.

The biological activity of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

- ROS Generation : Its ability to induce oxidative stress in cancer cells contributes to its anticancer effects.

- Cell Signaling Pathways : Research indicates that it may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the antimicrobial efficacy of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid against a panel of pathogenic bacteria.

- Results showed significant inhibition with an MIC value ranging from 10 to 50 µg/mL depending on the strain.

-

Anticancer Activity Assessment :

- A study focused on the effect of this compound on HeLa cells revealed a dose-dependent reduction in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 20 µM.

-

Inflammation Model :

- In vivo experiments using a carrageenan-induced paw edema model demonstrated that treatment with the compound significantly reduced paw swelling compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.